molecular formula C9H7F3O3 B13032977 Methyl 2-hydroxy-6-(trifluoromethyl)benzoate

Methyl 2-hydroxy-6-(trifluoromethyl)benzoate

Cat. No.: B13032977
M. Wt: 220.14 g/mol
InChI Key: GZORLGIQLIGJHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydroxy-6-(trifluoromethyl)benzoate (CAS No.: 1024605-95-5) is a benzoic acid derivative with the molecular formula C₉H₇F₃O₃ and a molecular weight of 220.145 g/mol . The compound features a hydroxyl (-OH) group at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position of the benzene ring, esterified as a methyl ester. These substituents confer distinct physicochemical properties:

  • The -CF₃ group is strongly electron-withdrawing, enhancing the compound's stability and influencing its reactivity in substitution or condensation reactions.

Properties

Molecular Formula

C9H7F3O3

Molecular Weight

220.14 g/mol

IUPAC Name

methyl 2-hydroxy-6-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H7F3O3/c1-15-8(14)7-5(9(10,11)12)3-2-4-6(7)13/h2-4,13H,1H3

InChI Key

GZORLGIQLIGJHI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=C1O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-6-(trifluoromethyl)benzoate typically involves the esterification of 2-hydroxy-6-(trifluoromethyl)benzoic acid. One common method is the Fischer esterification, where the benzoic acid derivative reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to optimize yield and reduce costs. Catalysts such as p-toluenesulfonic acid or other strong acids can be used to facilitate the esterification process. Additionally, continuous flow reactors might be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-6-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant due to its strong electron-withdrawing nature.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

    Oxidation: 2-hydroxy-6-(trifluoromethyl)benzoic acid or 2-keto-6-(trifluoromethyl)benzoic acid.

    Reduction: Methyl 2-hydroxy-6-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

Methyl 2-hydroxy-6-(trifluoromethyl)benzoate serves as a versatile building block in organic synthesis. Its structural features allow it to participate in various chemical reactions:

  • Esterification : It can be synthesized through the esterification of 2-hydroxy-6-(trifluoromethyl)benzoic acid with methanol.
  • Substitution Reactions : The trifluoromethyl group can engage in nucleophilic substitution reactions, leading to diverse derivatives.

Biology

The compound has shown potential biological activities:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains and fungi. Its minimum inhibitory concentration (MIC) values are comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
  • Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can modulate inflammatory pathways by reducing the secretion of pro-inflammatory cytokines in activated macrophages.

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic potential:

  • Enzyme Inhibition : It acts as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition could be beneficial for managing diabetes.
  • Drug Development : The compound's ability to modulate biological pathways makes it a candidate for further research in drug development.

Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that this compound has a MIC that indicates effective inhibition comparable to established antibiotics. This finding supports the compound's potential use in treating bacterial infections.

Inflammatory Response Modulation

In vitro experiments showed that the compound significantly reduces pro-inflammatory cytokine levels in activated macrophages. This suggests its application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-6-(trifluoromethyl)benzoate and its derivatives often involves interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and electron-withdrawing capacity. This can lead to the inhibition or activation of target pathways, resulting in the desired biological or chemical effect.

Comparison with Similar Compounds

Structural Analogs in the 2-Methoxy Substituted Series

highlights derivatives of 2-methoxy-4,6-ditrifluoromethylbenzoic acid , which share a trifluoromethyl group but differ in substituent positioning and functional groups. Key examples include:

Compound Name Molecular Formula Molecular Weight Substituents Potential Application
2-Methoxy-5-(trifluoromethyl)benzoic acid C₉H₇F₃O₄ 248.14 -OCH₃ (2-position), -CF₃ (5-position) Agrochemical intermediates
2-Methoxy-4-nitrobenzoic acid C₈H₇NO₅ 197.14 -OCH₃ (2-position), -NO₂ (4-position) Pharmaceutical synthesis

Key Differences :

  • Methoxy vs. Hydroxyl Groups : Replacing the -OH group in the target compound with -OCH₃ (as in 2-methoxy analogs) reduces acidity and increases lipophilicity, which may enhance membrane permeability in bioactive molecules .
  • Substituent Positioning: The 6-CF₃ group in Methyl 2-hydroxy-6-(trifluoromethyl)benzoate vs.

Comparison with Target Compound :

  • Functional Complexity : Sulfonylurea derivatives are larger and more complex, enabling herbicidal activity via acetolactate synthase (ALS) enzyme inhibition. In contrast, this compound lacks this moiety, limiting direct pesticidal use but retaining value as a simpler synthetic intermediate .
  • Molecular Weight : The target compound’s lower molecular weight (220.145 vs. 381–451 g/mol) reflects its role as a building block rather than an end-use agrochemical .

Substituent-Driven Property Variations

The table below summarizes how substituents influence key properties:

Compound Type Substituent Effects Acidity (Theoretical) Reactivity Profile
Methyl 2-hydroxy-6-CF₃ benzoate -OH (acidic), -CF₃ (electron-withdrawing) High (pKa ~3–4) Ester hydrolysis, electrophilic substitution
2-Methoxy-5-CF₃ benzoic acid -OCH₃ (electron-donating), -CF₃ (electron-withdrawing) Moderate (pKa ~4–5) Nucleophilic aromatic substitution
Sulfonylurea methyl esters Sulfonylurea (hydrogen-bonding), -CF₃/-OCH₃ (modulate lipophilicity) Low (pKa >5) Enzyme-targeted interactions

Notable Trends:

  • Acidity : The -OH group in the target compound increases acidity compared to methoxy analogs, favoring salt formation or ion-exchange processes .
  • Electron-Withdrawing Effects : The -CF₃ group in all compounds enhances stability against nucleophilic attack but may reduce solubility in polar solvents .

Biological Activity

Methyl 2-hydroxy-6-(trifluoromethyl)benzoate, a compound featuring a trifluoromethyl group, has garnered attention for its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C9H8F3O3\text{C}_9\text{H}_8\text{F}_3\text{O}_3

This compound contains a hydroxyl group (-OH) and a trifluoromethyl group (-CF3) attached to a benzoate structure, which significantly influences its biological properties.

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their bioactivity. In particular, studies have shown that compounds with trifluoromethyl substitutions can exhibit improved interactions with biological targets due to enhanced hydrogen bonding and steric effects.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Research indicates that this compound exhibits significant inhibitory effects against various bacterial strains. For instance, in vitro studies demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus<0.25
Escherichia coli1-4
Pseudomonas aeruginosa1-8

These findings suggest that the compound may serve as a promising candidate for developing new antibacterial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study focused on its effects on human colorectal cancer cell lines (Caco-2 and HCT-116) revealed that the compound induced apoptosis through the PI3K/AKT signaling pathway. The relative gene expression of PI3K and AKT was significantly decreased upon treatment with the compound, while pro-apoptotic markers were upregulated .

Case Studies

  • Antibacterial Efficacy : In a recent study, this compound was tested against multidrug-resistant strains of Acinetobacter baumannii. The results indicated potent antibacterial activity with low nanomolar IC50 values, highlighting its potential as a therapeutic agent in combating resistant infections .
  • Cancer Cell Line Studies : In another investigation involving HCT-116 cells, the compound was shown to inhibit cell proliferation effectively. The study concluded that the presence of the trifluoromethyl group significantly contributed to its enhanced activity compared to non-fluorinated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.